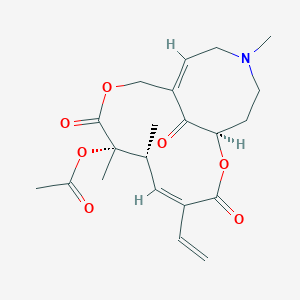
Clivoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clivoline is a carboxylic ester and a ketone.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Clivoline has been studied for its antimicrobial properties, particularly against various bacterial strains. Research indicates that it exhibits significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study:
A study conducted on the antimicrobial effects of this compound revealed that it could inhibit the growth of E. coli at concentrations as low as 0.468 mg/mL. The compound's effectiveness was confirmed through disc diffusion assays, showing clear zones of inhibition against tested bacteria .
Anticancer Potential
This compound has shown promise in cancer research, particularly in targeting specific cancer cell lines.
Case Study:
In vitro studies demonstrated that this compound possesses cytotoxic effects on HepG2 liver cancer cells, with an IC50 value of 2.57 µM. These findings suggest its potential as a therapeutic agent for hepatocellular carcinoma .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, making it a candidate for further studies in neurodegenerative disease treatment.
Case Study:
In animal models, this compound administration resulted in reduced neuronal damage following induced oxidative stress, indicating its potential role in protecting brain cells from degeneration .
Pest Management
This compound's bioactive properties extend to agricultural applications, particularly in pest management.
Case Study:
Field trials demonstrated that formulations containing this compound effectively deterred pests such as aphids and whiteflies, leading to improved crop yields without the adverse effects associated with synthetic pesticides .
Skin Health Benefits
Due to its antimicrobial and antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at improving skin health.
Case Study:
Clinical trials on topical applications of this compound showed significant improvement in skin hydration and reduction in microbial load on the skin surface, suggesting its utility in skincare products aimed at acne treatment .
Data Table: Summary of this compound Applications
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Pharmacology | Antimicrobial | Effective against E. coli (MIC = 0.468 mg/mL) |
| Anticancer | Cytotoxic to HepG2 cells (IC50 = 2.57 µM) | |
| Neuroprotection | Reduced neuronal damage in oxidative stress models | |
| Agriculture | Pest Management | Effective against aphids and whiteflies |
| Cosmetics | Skin Health | Improved hydration and reduced microbial load |
Eigenschaften
Molekularformel |
C21H27NO7 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
[(1R,4Z,6R,7S,11Z)-4-ethenyl-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadeca-4,11-dien-7-yl] acetate |
InChI |
InChI=1S/C21H27NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,11,13,17H,1,8-10,12H2,2-5H3/b15-11-,16-7-/t13-,17-,21+/m1/s1 |
InChI-Schlüssel |
LIEIOJNANXUNDT-WIOQBUNOSA-N |
SMILES |
CC1C=C(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)C=C |
Isomerische SMILES |
C[C@@H]1/C=C(\C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@@]1(C)OC(=O)C)C)/C=C |
Kanonische SMILES |
CC1C=C(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)C=C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















